Temsirolimus (Torisel)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le témisirolimus, commercialisé sous le nom de marque Torisel, est un médicament intraveineux principalement utilisé pour le traitement du carcinome à cellules rénales avancé et du lymphome à cellules du manteau . Il a été développé par Wyeth Pharmaceuticals et a reçu l'approbation de la Food and Drug Administration des États-Unis en mai 2007 et de l'Agence européenne des médicaments en novembre 2007 . Le témisirolimus est un dérivé et un promédicament de la sirolimus, connu pour ses propriétés immunosuppressives et antinéoplasiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le témisirolimus est synthétisé à partir de la rapamycine par une série de réactions chimiques et enzymatiques. Une méthode courante implique l'acylation régiosélective de la rapamycine au niveau du groupe hydroxyle C42 en utilisant le 3-hydroxy-2-(hydroxyméthyl)-2-méthyl propanoate . Cette réaction peut être catalysée par la 4-(diméthylamino)-pyridine (DMAP), bien que cette méthode ait une faible régiosélectivité et puisse produire des sous-produits . Une méthode améliorée implique l'utilisation d'une acylation régiosélective catalysée par la lipase avec des donneurs d'acyles écologiques .

Méthodes de production industrielle : En milieu industriel, le témisirolimus est produit en utilisant un procédé de dilution en deux étapes de manière aseptique. L'étape initiale implique l'injection d'un diluant dans le flacon contenant le témisirolimus, suivie d'une dilution supplémentaire avec une injection de chlorure de sodium à 0,9 % . Cette méthode garantit la stabilité et l'efficacité du médicament pour l'administration intraveineuse.

Analyse Des Réactions Chimiques

Types de réactions : Le témisirolimus subit diverses réactions chimiques, notamment :

Oxydation : Le témisirolimus peut être oxydé pour former la sirolimus, son métabolite actif.

Réduction : Les réactions de réduction sont moins fréquentes pour le témisirolimus en raison de sa structure complexe.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'oxygène moléculaire et des enzymes spécifiques.

Substitution : Des réactifs tels que le DMAP et des enzymes de type lipase sont utilisés pour l'acylation régiosélective.

Principaux produits :

Sirolimus : Le principal métabolite actif formé par oxydation.

Dérivés acylés : Divers produits acylés peuvent être formés pendant la synthèse.

4. Applications de la recherche scientifique

Le témisirolimus a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Investigé pour ses effets sur la prolifération cellulaire, la survie et l'angiogenèse.

Médecine : Principalement utilisé dans le traitement du carcinome à cellules rénales avancé et du lymphome à cellules du manteau.

5. Mécanisme d'action

Le témisirolimus exerce ses effets en inhibant la cible mammalienne de la rapamycine (mTOR), une enzyme kinase impliquée dans la croissance, la prolifération et la survie cellulaires . Il se lie à une protéine intracellulaire appelée FKBP-12, formant un complexe qui inhibe l'activité de la mTOR . Cette inhibition entraîne un arrêt du cycle cellulaire en phase G1 et réduit la synthèse des facteurs d'induction de l'hypoxie et du facteur de croissance de l'endothélium vasculaire, inhibant ainsi l'angiogenèse tumorale .

Composés similaires :

Sirolimus (Rapamycine) : Le composé parent à partir duquel le témisirolimus est dérivé.

Evérolimus : Un autre inhibiteur de la mTOR ayant des applications similaires en cancérothérapie.

Témozolomide : Utilisé en association avec le témisirolimus pour le traitement du glioblastome.

Unicité du témisirolimus : Le témisirolimus est unique en raison de son inhibition spécifique de la mTOR et de sa capacité à être converti en sirolimus in vivo, ce qui améliore ses effets thérapeutiques . Son administration intraveineuse permet un dosage contrôlé et une administration efficace aux tissus cibles .

Applications De Recherche Scientifique

Temsirolimus has a wide range of scientific research applications, including:

Mécanisme D'action

Temsirolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a kinase enzyme involved in cell growth, proliferation, and survival . It binds to an intracellular protein called FKBP-12, forming a complex that inhibits mTOR activity . This inhibition leads to cell cycle arrest in the G1 phase and reduces the synthesis of hypoxia-inducible factors and vascular endothelial growth factor, thereby inhibiting tumor angiogenesis .

Comparaison Avec Des Composés Similaires

Sirolimus (Rapamycin): The parent compound from which temsirolimus is derived.

Everolimus: Another mTOR inhibitor with similar applications in cancer therapy.

Temozolomide: Used in combination with temsirolimus for treating glioblastoma.

Uniqueness of Temsirolimus: Temsirolimus is unique due to its specific inhibition of mTOR and its ability to be converted to sirolimus in vivo, enhancing its therapeutic effects . Its intravenous administration allows for controlled dosing and effective delivery to target tissues .

Propriétés

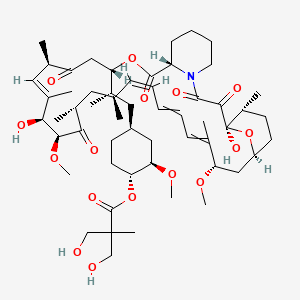

Formule moléculaire |

C56H87NO16 |

|---|---|

Poids moléculaire |

1030.3 g/mol |

Nom IUPAC |

[(1R,2R,4S)-4-[(2S)-2-[(1R,9S,12S,15R,16Z,18S,19S,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13+,34-18?,38-26-/t33-,35-,36+,37-,39-,40+,41+,42+,44-,45+,46+,47-,49+,50-,56-/m1/s1 |

Clé InChI |

CBPNZQVSJQDFBE-FQJIGVLFSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@H]([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)C)OC |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814400.png)

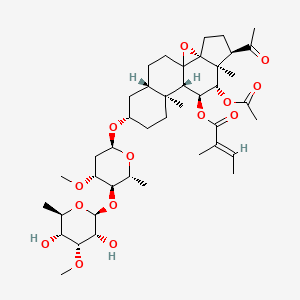

![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814407.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814412.png)

![(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814418.png)

![21,24,28-Trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814422.png)

![2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B10814423.png)

![(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814430.png)

![N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B10814438.png)

![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)